Ethylsulfonyl vs. Methylsulfonyl Substituent Effects on Anticancer Potency and ERα Affinity in Indole-Benzimidazole Scaffolds
In a comprehensive side-by-side study comparing methylsulfonyl and ethylsulfonyl indole-benzimidazole congeners, the ethylsulfonyl substitution was associated with markedly stronger ERα binding affinity and higher cytotoxic potency in MCF-7 breast cancer cells, with the top ethylsulfonyl compounds achieving IC₅₀ values approximately 2–5 fold lower than their methylsulfonyl-matched pairs [1]. While individual compound values were not disclosed for this specific CAS, the systematic SAR demonstrates that the ethylsulfonyl group provides a quantifiable advantage over the methylsulfonyl group for ERα-mediated anticancer activity [2].
| Evidence Dimension | Cytotoxicity IC₅₀ in MCF-7 breast cancer cells and ERα binding affinity |
|---|---|
| Target Compound Data | Ethylsulfonyl indole-benzimidazoles: IC₅₀ values in single-digit µM range (exact values undisclosed; top compounds 2–5× more potent than methylsulfonyl matches) |
| Comparator Or Baseline | Methylsulfonyl indole-benzimidazoles with matched R₁/R₂ substituents: IC₅₀ values proportionally higher by factor ~2–5 |
| Quantified Difference | Approximately 2–5 fold potency enhancement |
| Conditions | MCF-7 breast cancer cell viability assay; ERα binding in silico docking confirmed by in vitro data |
Why This Matters
For programs targeting estrogen receptor-positive cancers, selection of the ethylsulfonyl congener (CAS 886923-81-5) over the methylsulfonyl analog (CAS 886922-07-2) is expected to yield substantially higher cellular potency and target engagement.
- [1] Zengin Karadayı, F.; Yaman, M.; Kışla, M. M.; Konu, Ö.; Ateş-Alagöz, Z. Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles in comparison with ethylsulfonyl counterparts. New J. Chem. 2021, 45, 9010–9019. View Source
- [2] Celik, I.; Kışla, M. M. et al. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega 2024, 9, 3998–4012. View Source
